
Quinoline-5-carbaldehyde
概述
描述
Quinoline-5-carbaldehyde is an organic compound with the molecular formula C10H7NO. It features a quinoline ring system with a formyl group attached at the 5-position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
作用机制
Target of Action
Quinoline-5-carbaldehyde, like other quinoline derivatives, has a broad spectrum of bioactivity . . Quinoline derivatives are known to interact with various biological targets, including DNA gyrase and type IV topoisomerase , but it’s unclear if this compound shares these targets.
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives are known to disrupt and intercept regular pathways
Result of Action
Quinoline derivatives are known to have various biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-hiv effects
Action Environment
It’s known that the antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . This suggests that the chemical environment could influence the action of this compound.
生化分析
Biochemical Properties
Quinoline-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it is used as a precursor in the synthesis of quinoline-based drugs, which are known for their broad spectrum of bioactivity . The aldehyde group in this compound can form Schiff bases with amines, leading to the creation of imine derivatives that are essential in medicinal chemistry .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce apoptosis in cancer cells, thereby inhibiting tumor growth . This compound affects cell signaling pathways, particularly those involved in cell proliferation and survival. This compound has also been reported to modulate gene expression, leading to changes in cellular metabolism and function . Additionally, it can disrupt cell migration and act as an angiogenesis inhibitor, further contributing to its antitumor properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their activity. For example, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation . It can also activate or inhibit signaling pathways that regulate gene expression, leading to changes in cellular behavior. The formation of Schiff bases with amines is another key mechanism, as it allows this compound to participate in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be air-sensitive and can degrade when exposed to strong oxidizing agents, acids, or bases . Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting resistance to its apoptotic effects over time . In vitro and in vivo studies are essential to understand the temporal dynamics of this compound’s activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive metabolites . These metabolic transformations can affect the compound’s activity and efficacy. For instance, the formation of imine derivatives through Schiff base formation is a key metabolic pathway for this compound . Additionally, its interaction with metabolic enzymes can influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its activity and therapeutic potential. For example, this compound may accumulate in tumor tissues, enhancing its antitumor effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can induce apoptosis in cancer cells . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Quinoline-5-carbaldehyde can be synthesized using several methods:
Reimer-Tiemann Reaction: This method involves the formylation of quinoline derivatives using chloroform and a strong base, typically sodium hydroxide, under reflux conditions.
Vilsmeier-Haack Reaction: This method uses a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the formyl group at the desired position on the quinoline ring.
Duff Reaction: This method involves the use of hexamethylenetetramine (HMTA) and an acid, such as acetic acid, to achieve formylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
Quinoline-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various electrophiles in the presence of catalysts or under specific conditions.
Major Products Formed
Oxidation: Quinoline-5-carboxylic acid.
Reduction: Quinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
Quinoline-5-carbaldehyde has numerous applications in scientific research:
相似化合物的比较
Similar Compounds
Quinoline-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
Quinoline-5-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
8-Hydroxyquinoline-5-carbaldehyde: Similar structure but with an additional hydroxyl group at the 8-position.
Uniqueness
This compound is unique due to its specific formyl group placement, which allows for selective reactions and derivatizations that are not possible with other quinoline derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
属性
IUPAC Name |
quinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEVFKZLYCGDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393486 | |
| Record name | Quinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-41-4 | |
| Record name | Quinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing Quinoline-5-carbaldehyde and how do they compare in terms of selectivity?
A1: Several methods can be employed for the synthesis of this compound and its derivatives. One study [] directly compared the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions for this purpose. While the classic Reimer-Tiemann reaction proved useful, particularly for synthesizing 7-bromo-8-hydroxythis compound through a carbene insertion mechanism, the Vilsmeier-Haack and Duff reactions were highlighted for their efficacy in double formylation of quinoline derivatives. Computational studies were even used to better understand the observed regioselectivity of these formylation reactions.
Q2: Have any crystal structures of this compound derivatives been reported? What insights do they provide?
A2: Yes, crystal structures of several this compound derivatives have been determined using single-crystal X-ray diffraction. One example is 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde []. Additionally, the crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]this compound has also been reported []. These structures provide valuable information about the spatial arrangement of atoms within the molecule, which can be useful in understanding their chemical reactivity and potential biological activity.
Q3: How does the introduction of different substituents on the this compound scaffold influence its electrochemical properties?
A3: Research indicates that the electrochemical behavior of this compound is significantly influenced by the nature of substituents attached to the quinoline ring system []. For instance, the presence of an electron-donating methyl group was found to facilitate oxidation, resulting in less positive oxidation potentials compared to the non-methylated analog. Conversely, the same methyl substitution led to more negative reduction potentials, indicating that reduction was less favorable. These experimental observations were supported by calculations of frontier molecular orbitals.
Q4: What synthetic strategies have been explored for incorporating this compound into larger molecular frameworks?
A4: One study [] demonstrated the versatility of this compound in synthesizing complex heterocyclic systems. Specifically, 8-(benzyloxy)this compound was used as a starting material for the construction of thiozolidine-4-one derivatives. This involved a multi-step synthesis, including Schiff base formation followed by cyclization using mercaptoacetic acid. Further modifications then allowed for the incorporation of 1,3,4-oxadiazole rings, highlighting the potential of this compound as a building block in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
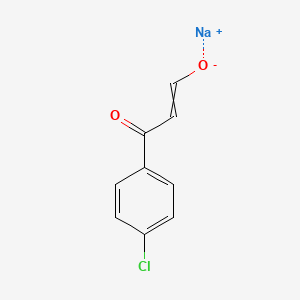
![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)
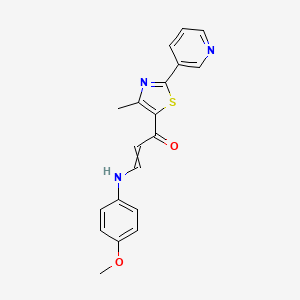

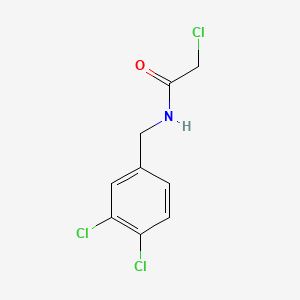

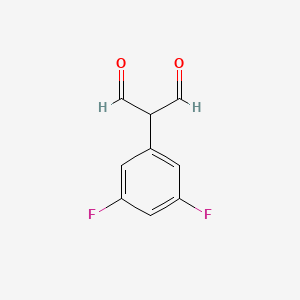
![2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1306767.png)
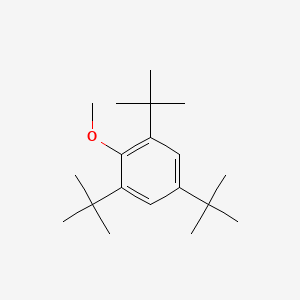
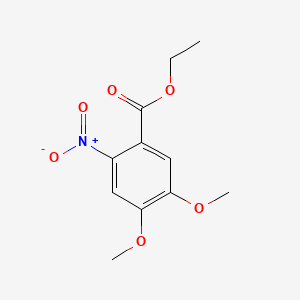
![1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B1306774.png)
![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)
![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)
![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)
